Cdk7-IN-17 -

Cdk7-IN-17

Catalog Number: EVT-15279375
CAS Number:
Molecular Formula: C24H26F3N6OP
Molecular Weight: 502.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cdk7-IN-17 is a synthetic compound designed to selectively inhibit cyclin-dependent kinase 7 (Cdk7), a crucial enzyme involved in cell cycle regulation and transcriptional control. Cdk7 functions as part of the cyclin-dependent kinase-activating complex, which is essential for the phosphorylation of other cyclin-dependent kinases and RNA polymerase II. The inhibition of Cdk7 has significant implications in cancer therapy, particularly in targeting tumor cells that rely on aberrant cell cycle progression.

Source and Classification

Cdk7-IN-17 is classified as a small molecule inhibitor specifically targeting Cdk7. It is synthesized through complex organic chemistry methods and is primarily utilized in pharmaceutical research and development aimed at cancer treatment. The compound's structural design allows it to selectively bind to the active site of Cdk7, disrupting its function and leading to potential therapeutic effects against various malignancies.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cdk7-IN-17 involves multiple steps, typically including the formation of key intermediates through various organic reactions. The general synthetic strategies for Cdk7 inhibitors often employ:

  • Organic Solvents: Used to dissolve reactants and facilitate reactions.
  • Catalysts: Essential for accelerating chemical reactions.
  • Controlled Temperature Conditions: Critical for optimizing reaction rates and yields.

While specific proprietary details regarding Cdk7-IN-17's synthesis may not be publicly available, industrial production likely incorporates automated reactors and continuous flow chemistry to enhance efficiency and scalability while ensuring high purity levels suitable for pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

Cdk7-IN-17's molecular structure is characterized by its ability to mimic ATP binding, which is crucial for its inhibitory action. The compound's design includes specific functional groups that facilitate strong interactions with the active site of Cdk7.

The compound's detailed structural data can be derived from crystallography studies, which reveal how it interacts with the Cdk7-cyclin H-MAT1 complex. The crystal structure of this complex indicates that effective inhibitors must engage with specific residues within the active site, particularly those involved in ATP binding and substrate recognition .

Chemical Reactions Analysis

Reactions and Technical Details

Cdk7-IN-17 can undergo various chemical reactions typical of small molecules:

  • Oxidation: Involves adding oxygen or removing hydrogen, often facilitated by oxidizing agents like potassium permanganate.
  • Reduction: Involves adding hydrogen or removing oxygen, typically using reducing agents such as lithium aluminum hydride.
  • Substitution: Involves replacing one functional group with another, often facilitated by catalysts or specific reagents.

The compound's reactivity can be further explored through mechanistic studies that detail how these reactions affect its efficacy as an inhibitor.

Mechanism of Action

Cdk7-IN-17 functions by selectively inhibiting Cdk7 activity. By binding to the ATP-binding site of Cdk7, it prevents the phosphorylation of key substrates, including RNA polymerase II. This inhibition disrupts transcription initiation and cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.

The mechanism involves:

  1. Binding: Cdk7-IN-17 binds to the active site of Cdk7.
  2. Inhibition: This binding prevents ATP from engaging with Cdk7.
  3. Disruption of Phosphorylation: Without phosphorylation, downstream processes such as gene transcription are impeded .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cdk7-IN-17 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 439 g/mol.
  • Solubility: Soluble in organic solvents such as DMSO (dimethyl sulfoxide).
  • Stability: Stability under various pH conditions is crucial for its efficacy in biological systems.

Further analyses may include crystallographic studies to determine its crystal structure, melting point determination, and solubility profiling under different conditions .

Applications

Scientific Uses

Cdk7-IN-17 has significant potential applications in scientific research, particularly in oncology:

  • Cancer Research: As a selective inhibitor of Cdk7, it is used to study cell cycle regulation and transcriptional control in cancer cells.
  • Drug Development: It serves as a lead compound for developing new therapies targeting Cdk7-related pathways in various cancers.
  • Biochemical Assays: Employed in assays to understand the role of Cdk7 in cellular processes and its impact on gene expression profiles.
CDK7 as a Multifunctional Regulator in Oncogenic Signaling

Dual Roles of CDK7 in Transcriptional Control and Cell Cycle Dynamics

CDK7 functions as a master coordinator of cellular proliferation by governing two fundamental processes: transcriptional regulation and cell cycle progression. As the catalytic core of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates the T-loop activation segments of CDK1, CDK2, CDK4, and CDK6, enabling their full enzymatic activity during specific cell cycle phases. For example, CDK7-mediated phosphorylation of CDK4/6 at Thr172/Thr177 drives G1/S transition, while analogous modifications of CDK1/2 regulate G2/M progression [1] [9]. Simultaneously, CDK7 serves as a critical component of the general transcription factor TFIIH, where it phosphorylates the carboxy-terminal domain (CTD) of RNA polymerase II (RNA Pol II) at Ser5 and Ser7 residues. This phosphorylation event facilitates promoter clearance and transcription initiation, thereby enabling mRNA synthesis [1] [3].

The dual functionality of CDK7 creates a therapeutic vulnerability in cancers exhibiting transcriptional addiction. Triple-negative breast cancer (TNBC) cells, characterized by elevated expression of super-enhancer-driven oncogenes, undergo apoptosis upon CDK7 inhibition due to preferential disruption of oncogenic transcription programs. In contrast, hormone receptor-positive (HR+) breast cancer cells exhibit relative resistance, highlighting subtype-specific dependencies [3]. This selectivity arises because TNBC cells rely on continuous CDK7 activity to sustain transcription of "Achilles cluster" genes—core survival factors densely associated with super-enhancers—while normal cells tolerate transient transcriptional disruption [3] [6].

Table 1: Functional Roles of CDK7 in Cellular Homeostasis

Biological ProcessMolecular TargetsFunctional ConsequenceCancer Relevance
Cell Cycle RegulationCDK1/2/4/6 (T-loop phosphorylation)Activation of CDKs driving cell cycle transitionsOvercome CDK4/6 inhibitor resistance
Transcriptional InitiationRNA Pol II CTD (Ser5/Ser7)Promoter clearance and transcription initiationVulnerability in TNBC and SCLCs
Transcriptional ElongationCDK9 (T-loop phosphorylation)Activation of P-TEFb and pause releaseSuppression of MYC-driven oncogenes
DNA Damage Responsep53 (Ser33 phosphorylation)Stabilization of p53 and cell cycle arrestGenomic instability in CDK7-high tumors

Structural Basis of CDK7-Mediated Phosphorylation Events in TFIIH and CAK Complexes

CDK7 activity is governed by its integration into multimeric complexes and post-translational modifications. Structurally, CDK7 adopts a canonical kinase fold: an N-terminal β-sheet-rich lobe (residues 13–96) binds Cyclin H, while a C-terminal α-helical lobe (residues 97–311) interacts with MAT1. The MAT1 subunit acts as a scaffolding protein, bridging CDK7-Cyclin H to the 10-subunit TFIIH complex via its RING domain and CAK anchor region [1] [4]. This ternary assembly (CDK7/Cyclin H/MAT1) is essential for optimal kinase activity toward both cell cycle CDKs and RNA Pol II [4] [10].

A pivotal regulatory mechanism involves dual phosphorylation of CDK7’s T-loop at Ser164 (S164) and Thr170 (T170). Recent crystallographic studies of the human CDK7/Cyclin H/MAT1 complex reveal that:

  • pS164 nucleates an arginine network (Arg172, Arg176, and Arg244) spanning CDK7 and MAT1, stabilizing the active conformation of the ternary complex.
  • pT170 coordinates conserved basic residues (Lys164 and Arg167) analogous to other CDKs, enhancing catalytic efficiency [4] [8] [10].

Functionally, T170 phosphorylation increases kinase activity toward non-CDK substrates like RNA Pol II CTD by 3–5-fold, while CAK function (CDK phosphorylation) remains unaffected. Intriguingly, phosphorylation occurs sequentially in vivo: S164 modification precedes and primes T170 phosphorylation, suggesting a two-step activation mechanism [4] [10]. This structural insight explains why covalent CDK7 inhibitors (e.g., THZ1) targeting Cysteine312—a residue unique to CDK7 among transcription-regulating CDKs—disrupt both transcriptional and cell cycle functions with high selectivity [2] [7].

Table 2: Impact of T-Loop Phosphorylation on CDK7 Substrate Specificity

Phosphorylation StateCAK Activity (CDK4/6 Phosphorylation)RNA Pol II CTD PhosphorylationComplex Stability
UnphosphorylatedBaselineBaselineMAT1-dependent stabilization
pS164 onlyUnchangedModerate enhancement (1.5–2×)Enhanced ternary complex formation
pT170 onlyUnchangedStrong enhancement (3–4×)Moderate stabilization
Dual pS164 + pT170UnchangedMaximal enhancement (5–7×)Maximal stability and processivity

CDK7-Driven Oncogene Addiction in Transcriptionally Amplified Cancers

CDK7 inhibition exploits a unique vulnerability in cancers reliant on hyperactive transcription of oncogenes driven by super-enhancers (SEs). These expansive genomic regions, densely loaded with transcription factors and co-activators, exhibit heightened sensitivity to transcriptional disruption. CDK7 inhibition preferentially suppresses SE-associated genes by:

  • Disrupting transcriptional initiation: Dephosphorylation of RNA Pol II CTD-Ser5/7 prevents promoter escape.
  • Impairing pause release: Reduced CDK9 activation diminishes phosphorylation of RNA Pol II CTD-Ser2 [3] [6].

TNBC exemplifies CDK7 dependency, where an "Achilles cluster" of SE-driven genes (e.g., MYC, BCL2, RUNX1) is exquisitely sensitive to CDK7 inhibitors like THZ1. Primary TNBC cells from therapy-resistant patients undergo apoptosis at nanomolar concentrations of THZ1 (IC₅₀ < 100 nM), whereas HR+ cells remain viable [3]. Similarly, HER2-positive breast cancers—including those resistant to HER2 inhibitors—show marked sensitivity to CDK7 targeting due to HER2-mediated upregulation of CDK7 expression and RNA Pol II CTD phosphorylation. Dual inhibition of HER2 and CDK7 induces tumor regression in resistant xenografts by suppressing reactivated kinome programs [7].

Beyond breast cancer, CDK7 dependency extends to malignancies with transcription factor fusions or oncogenic amplifications:

  • Ewing sarcoma: The EWS-FLI1 fusion oncoprotein recruits CDK7 to SEs of target genes (e.g., NR0B1, GLI1).
  • Osteosarcoma: MYC-driven SE networks require CDK7 for sustained expression [6].
  • Multiple myeloma: Co-inhibition of CDK7 (YKL-5-124) and BRD4 (JQ1) synergistically suppresses MYC and E2F transcriptional programs, overcoming resistance to single agents [5].

Table 3: CDK7-Dependent Cancers and Core Vulnerable Oncogenes

Cancer TypeDriver AlterationCDK7-Sensitive OncogenesTherapeutic Synergy
Triple-Negative Breast CancerSuper-enhancer amplificationMYC, BCL2, RUNX1PARP inhibitors
HER2+ Breast CancerHER2 amplificationSurvivin, CDK6, ERBB3HER2 inhibitors (lapatinib)
Ewing SarcomaEWS-FLI1 fusionNR0B1, GLI1, CCND1CDK12 inhibitors
Multiple MyelomaMYC amplificationIRF4, E2F targetsBET inhibitors (JQ1)
T-cell Acute Lymphoblastic LeukemiaNOTCH1 mutationsMYC, HES1NOTCH inhibitors

Mechanisms of resistance to CDK7 inhibition include:

  • Transcriptional plasticity: Upregulation of P-TEFb components (CDK9, Cyclin T1) partially restores RNA Pol II elongation.
  • Kinase rewiring: Loss of TP53 reduces apoptotic priming, requiring combinatorial approaches [6] [9].

Properties

Product Name

Cdk7-IN-17

IUPAC Name

3-[2-[[(3aS,6aR)-5-amino-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-7-dimethylphosphoryl-1H-indole-6-carbonitrile

Molecular Formula

C24H26F3N6OP

Molecular Weight

502.5 g/mol

InChI

InChI=1S/C24H26F3N6OP/c1-35(2,34)22-12(9-28)3-4-17-18(10-30-21(17)22)20-19(24(25,26)27)11-31-23(33-20)32-16-7-13-5-15(29)6-14(13)8-16/h3-4,10-11,13-16,30H,5-8,29H2,1-2H3,(H,31,32,33)/t13-,14+,15?,16?

InChI Key

DETYPENTJDFBFF-PJPHBNEVSA-N

Canonical SMILES

CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CC5CC(CC5C4)N)C#N

Isomeric SMILES

CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4C[C@H]5CC(C[C@H]5C4)N)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.